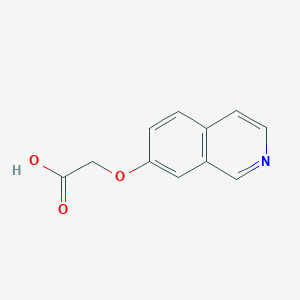
2-Methyl-6-hepten-3-yn-2-ol
Descripción general
Descripción
“2-Methyl-6-hepten-3-yn-2-ol” is an organic compound with the molecular formula C8H12O . It is a liquid substance .
Molecular Structure Analysis
The molecule contains a total of 20 bonds, including 8 non-H bonds, 2 multiple bonds, 1 rotatable bond, 1 double bond, 1 triple bond, 1 hydroxyl group, and 1 tertiary alcohol .Physical And Chemical Properties Analysis
The boiling point of “2-Methyl-6-hepten-3-yn-2-ol” is 68 °C (at a pressure of 13 Torr), and its density is 0.880 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Biotransformation Products
Schwab et al. (1991) explored the controlled conversion of 2-methyl-2-hepten-6-one by Botrytis cinerea, resulting in various biotransformation products, including (S)-(+)-2-methyl-2-hepten-6-ol (sulcatol) and dihydro-3-hydroxy-5-methyl-5-(2'-methyl-pent-2-en-5'-yl)-2(3H)-furanones (Schwab, Bernreuther, Puapoomchareon, Mori, & Schreier, 1991).
Synthesis of Pyridine Bases
Vereshchagin and Kotlyarevskii (1960) demonstrated that catalytic condensation of 3-methyl-6-hepten-4-yn-3-ol with ammonia leads to the formation of various pyridine bases, showcasing its application in chemical synthesis (Vereshchagin & Kotlyarevskii, 1960).
Role in Alarm Pheromone
Duffield, Brand, and Blum (1977) identified 6-methyl-5-hepten-2-one as a major component in the mandibular gland secretions of certain Formica species, functioning as an alarm pheromone (Duffield, Brand, & Blum, 1977).
Peroxyl-Radical-Scavenging Activity
Stobiecka et al. (2016) explored the peroxyl-radical-scavenging activity of 2,6-dimethyl-5-hepten-2-ol and its heterocyclic analogues, contributing to the understanding of antioxidant properties in these compounds (Stobiecka, Sikora, Bonikowski, & Kula, 2016).
Atmospheric Chemistry
Smith et al. (1996) investigated the gas-phase reactions of 6-methyl-5-hepten-2-one with OH and NO3 radicals and O3, providing insights into atmospheric chemical processes (Smith, Rigler, Kwok, & Atkinson, 1996).
Detection of Biogenic Alcohols
Demarcke et al. (2010) studied the detection of common biogenic unsaturated alcohols, including 6-methyl-5-hepten-2-ol, using proton transfer reaction-mass spectrometry, highlighting its significance in environmental monitoring (Demarcke, Amelynck, Schoon, Dhooghe, Rimetz-Planchon, Langenhove, & Dewulf, 2010).
Propiedades
IUPAC Name |
2-methylhept-6-en-3-yn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-4-5-6-7-8(2,3)9/h4,9H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIGNFUSKHCDHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CCC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481404 | |
| Record name | 2-Methyl-6-hepten-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-hepten-3-yn-2-ol | |
CAS RN |
27068-29-7 | |
| Record name | 2-Methyl-6-hepten-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



phosphane](/img/structure/B1601259.png)


![Ethyl imidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B1601262.png)
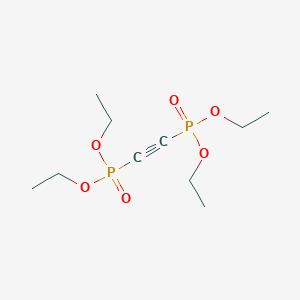

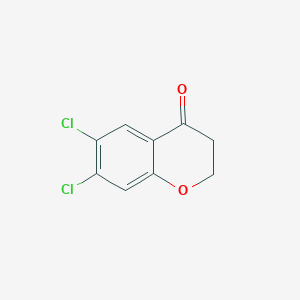
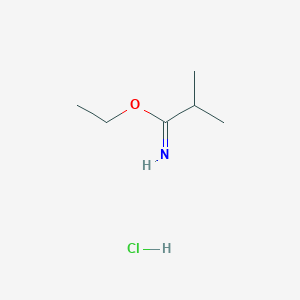
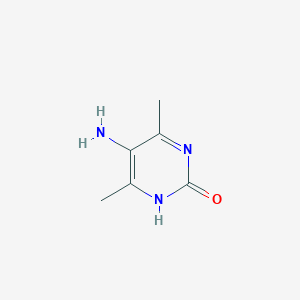
![Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1601273.png)

